1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one typically involves the reaction of 1-benzylpiperidin-4-ylamine with a suitable pyrrolidinone derivative under controlled conditions. One common method involves the use of ethanol as a solvent and sodium borohydride as a reducing agent. The reaction is carried out at room temperature, and the product is purified through recrystallization from acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an analgesic and anti-inflammatory agent.
Pharmacology: It is investigated for its interactions with various neurotransmitter receptors and its potential use in treating neurological disorders.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is explored for its potential use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)acetohydrazide
- 1-Benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine
Uniqueness
1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one is unique due to its specific structural features, such as the presence of both a piperidine ring and a pyrrolidinone moiety.
Properties
CAS No. |
941672-67-9 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C16H22N2O2/c19-15-10-16(20)18(12-15)14-6-8-17(9-7-14)11-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2 |
InChI Key |
RKRQSWKYYXXBDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CC(CC2=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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